molecular formula C5H11ClF3N B6276842 methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride CAS No. 2763759-10-8

methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride

Cat. No.: B6276842
CAS No.: 2763759-10-8
M. Wt: 177.6
InChI Key:
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Description

Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H11ClF3N . It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride typically involves the reaction of 4,4,4-trifluorobutan-2-one with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The final product is often purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobutanone derivatives, while reduction can produce simpler amines .

Scientific Research Applications

Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2763759-10-8

Molecular Formula

C5H11ClF3N

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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